molecular formula C9H12ClN B1316725 2-chloro-N-propylaniline CAS No. 55238-18-1

2-chloro-N-propylaniline

Cat. No. B1316725
CAS RN: 55238-18-1
M. Wt: 169.65 g/mol
InChI Key: HKWGYBJTIFPBHL-UHFFFAOYSA-N
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Patent
US04080462

Procedure details

A solution of 255g. 2-chloroacetanilide in 900 ml. dry tetrahydrofuran was added to a water-cooled stirred suspension of 75g. sodium hydride (50 percent w/w) in the same solvent. When the evolution of hydrogen had ceased, the mixture was stirred for 10 minutes and 140 ml. propyl bromide was added dropwise. The mixture was refluxed for two hours before 50 ml. propyl bromide was added and the heating was continued for another 16 hours. The precipitate of sodium bromide was collected and washed with dry tetrahydrofuran. Evaporation of the organic filtrate gave an oil which was heated under reflux with 750 ml. concentrated hydrochloric acid and 750 ml. industrial methylated spirits for 46 hours. Further additions of 250 ml. and 125 ml. portions of concentrated hydrochloric acid were made after 19 and 27 hours heating respectively. The organic solvents were removed under reduced pressure and the cooled acid solution was basified with concentrated sodium hydroxide solution. The organic layer was isolated by ether extraction and the dried ether solution evaporated to give an oil. Distillation gave 2-chloro-N-propylaniline as the oily product, boiling point 89°-92° C./3.0 mm. Hg.
[Compound]
Name
255g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
industrial methylated spirits
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
75g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=O.[H-].[Na+].[H][H].[CH2:16](Br)CC.[ClH:20]>O.O1CCCC1>[Cl:20][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=1[NH:5][CH2:3][CH2:2][CH3:16] |f:1.2|

Inputs

Step One
Name
255g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
industrial methylated spirits
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)NC1=CC=CC=C1
Step Five
Name
75g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)Br
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)Br
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for two hours before 50 ml
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The precipitate of sodium bromide was collected
WASH
Type
WASH
Details
washed with dry tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
Evaporation of the organic filtrate
CUSTOM
Type
CUSTOM
Details
gave an oil which
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux with 750 ml
CUSTOM
Type
CUSTOM
Details
after 19 and 27 hours
Duration
27 h
TEMPERATURE
Type
TEMPERATURE
Details
heating respectively
CUSTOM
Type
CUSTOM
Details
The organic solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The organic layer was isolated by ether extraction
CUSTOM
Type
CUSTOM
Details
the dried ether solution evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=C(NCCC)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.